molecular formula C13H10O3 B1216044 3,4-Dihydroxybenzophenone CAS No. 10425-11-3

3,4-Dihydroxybenzophenone

Cat. No.: B1216044
CAS No.: 10425-11-3
M. Wt: 214.22 g/mol
InChI Key: ARWCZKJISXFBGI-UHFFFAOYSA-N
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Description

Safety and Hazards

3,4-Dihydroxybenzophenone can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing its dust/fume/gas/mist/vapours/spray and to wear protective clothing and eye protection .

Mechanism of Action

Target of Action

3,4-Dihydroxybenzophenone is an organic compound that has been found to interact with the enzyme Lanosterol 14-alpha demethylase . This enzyme plays a crucial role in the biosynthesis of sterols, which are vital components of cell membranes.

Mode of Action

It is known to interact with its target enzyme, potentially influencing the biosynthesis of sterols

Biochemical Pathways

The compound is involved in the sterol biosynthesis pathway due to its interaction with Lanosterol 14-alpha demethylase This pathway is critical for the production of essential cell membrane components

Pharmacokinetics

A related compound, methyl 3,4-dihydroxybenzoate (mdhb), has been studied in mice . MDHB showed fast absorption, high systemic clearance, and a short half-life. Its oral bioavailability was found to be 23%. While these findings provide some insight, the ADME properties of this compound itself need to be studied to understand its bioavailability and pharmacokinetic profile.

Result of Action

Studies on a related compound, 2,4′-dihydroxybenzophenone, have shown that it can stimulate the β-catenin signaling pathway, leading to increased bone formation and antiosteoporotic activity

Biochemical Analysis

Biochemical Properties

3,4-Dihydroxybenzophenone plays a crucial role in biochemical reactions, particularly in the context of its interaction with enzymes and proteins. It has been observed to interact with enzymes involved in oxidative stress responses, such as catalase and superoxide dismutase. These interactions are primarily through hydrogen bonding and hydrophobic interactions, which stabilize the enzyme structure and enhance their activity. Additionally, this compound can act as an antioxidant, scavenging free radicals and protecting cells from oxidative damage .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in the oxidative stress response. By modulating the activity of key signaling molecules such as nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and mitogen-activated protein kinases (MAPKs), this compound can alter gene expression and cellular metabolism. This compound has also been found to protect cells from UV-induced damage by absorbing UV radiation and preventing DNA damage .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, including DNA and proteins, through hydrogen bonding and van der Waals interactions. This binding can inhibit the activity of enzymes involved in DNA replication and repair, leading to changes in gene expression. Additionally, this compound can activate antioxidant response elements (AREs) in the genome, promoting the expression of genes involved in detoxification and antioxidant defense .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to high temperatures or prolonged UV radiation. Long-term studies have shown that this compound can have sustained protective effects on cellular function, reducing oxidative stress and preventing cellular senescence .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been found to exert protective effects, enhancing antioxidant defenses and reducing inflammation. At high doses, this compound can be toxic, leading to liver and kidney damage. Threshold effects have been observed, with significant adverse effects occurring at doses above 100 mg/kg body weight .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to its role as an antioxidant. It interacts with enzymes such as cytochrome P450s, which are involved in its metabolism and detoxification. The compound can also influence metabolic flux, altering the levels of key metabolites involved in oxidative stress responses and energy production .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It can bind to transport proteins such as albumin, which facilitate its distribution throughout the body. The compound tends to accumulate in tissues with high oxidative stress, such as the liver and skin, where it exerts its protective effects .

Subcellular Localization

The subcellular localization of this compound is primarily in the cytoplasm and nucleus. It can be directed to specific compartments through targeting signals and post-translational modifications. In the nucleus, this compound can interact with DNA and nuclear proteins, influencing gene expression and cellular responses to oxidative stress .

Preparation Methods

Synthetic Routes and Reaction Conditions

3,4-Dihydroxybenzophenone can be synthesized through various methods. One common method involves the hydroxylation of benzophenone using suitable catalysts and reaction conditions. For instance, the reaction of benzophenone with hydroxylating agents in the presence of catalysts such as trifluoromethanesulfonic acid can yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as esterification, Fries rearrangement, and hydrolysis to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

3,4-Dihydroxybenzophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Dihydroxybenzophenone is unique due to the specific positioning of its hydroxyl groups, which influences its chemical reactivity and interaction with other molecules. This positioning allows it to form stable intramolecular hydrogen bonds, enhancing its antioxidant properties compared to other similar compounds .

Properties

IUPAC Name

(3,4-dihydroxyphenyl)-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O3/c14-11-7-6-10(8-12(11)15)13(16)9-4-2-1-3-5-9/h1-8,14-15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARWCZKJISXFBGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90146360
Record name Methanone, (3,4-dihydroxyphenyl)phenyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10425-11-3
Record name 3,4-Dihydroxybenzophenone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10425-11-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methanone, (3,4-dihydroxyphenyl)phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010425113
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methanone, (3,4-dihydroxyphenyl)phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90146360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3,4-dihydroxyphenyl)(phenyl)methanone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.103.606
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name Methanone, (3,4-dihydroxyphenyl)phenyl
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula, weight, and available spectroscopic data for 3,4-Dihydroxybenzophenone?

A1: this compound (C13H10O3) has a molecular weight of 214.22 g/mol. [] Spectroscopic data, including NMR and IR, can be found in various research papers, but specific data points are not detailed within the provided abstracts. [, , ]

Q2: What are the typical applications of this compound?

A2: this compound serves as a key building block for synthesizing various compounds, including polymers, particularly liquid crystalline polyesters. [, , ] It is also utilized in the preparation of (E)-Droloxifene, a compound with potential pharmaceutical applications. [] Additionally, it acts as a siderophilic ligand, modifying the surface properties of materials like kaolinite for potential use in flame-retardant nanocomposites. []

Q3: How does the structure of this compound influence its ability to form liquid crystalline polymers?

A3: The structure of this compound, specifically the presence of the two hydroxyl groups and the benzophenone core, allows for its incorporation into polymer chains. [] Its asymmetry and flexibility contribute to the formation of polymers with unique properties. [, ] For instance, it can adopt either a bent or extended conformation, impacting the polymer's liquid crystalline behavior. []

Q4: Can this compound exhibit polymorphism, and if so, how does it impact its properties?

A4: Yes, research indicates that this compound can form both anhydrous and hydrated forms, including a monohydrate pseudopolymorph. [] The presence and role of water molecules within the crystal structure affect the intermolecular interactions and overall packing arrangement, potentially influencing properties like solubility and stability. [, ]

Q5: What synthetic approaches are commonly employed to obtain this compound?

A5: this compound can be synthesized through various methods. One approach involves a Friedel-Crafts reaction followed by demethylation with pyridinium hydrochloride. [] Another method utilizes site-selective Suzuki-Miyaura reactions starting with 3,4-bis(trifluoromethylsulfonyloxy)benzophenone. []

Q6: Are there any studies on the conformational characteristics of this compound and its derivatives?

A6: Yes, research has investigated the conformational characteristics of this compound and related compounds. [, ] Studies have examined the dihedral angle between the two aryl rings, revealing insights into the influence of substituents and crystal packing forces on the molecule's conformation. [] For example, 2,2'-dihydroxy-4,4'-dimethoxybenzophenone exhibits a notably small twist angle. [] Additionally, research on derivatives like 3,4'-Dihydroxybenzophenone terephthalate revealed a helical conformation in the solid state and an extended conformation in the nematic phase. [, ]

Q7: Has this compound been studied for its potential in ambient violet phosphorescence?

A7: Yes, recent studies have explored catechol-based donor-acceptor-donor emitters incorporating this compound. [] These studies demonstrated that by carefully tuning the molecule's conformation and incorporating bulky substituents, efficient ambient violet phosphorescence could be achieved. [] This research suggests potential applications in high-energy organic phosphorescent materials.

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